

# ortho-Gliclazide: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: *ortho Gliclazide*

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## Introduction

ortho-Gliclazide, systematically named N-[[[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]amino]carbonyl]-2-methylbenzenesulfonamide, is recognized primarily as a process impurity in the synthesis of the widely used anti-diabetic drug, Gliclazide.[1][2] As a structural isomer of Gliclazide, differing only in the position of the methyl group on the phenyl ring (ortho- versus para-), its chemical and pharmacological profiles are of significant interest for impurity profiling, reference standard characterization, and a deeper understanding of the structure-activity relationships within this class of sulfonylureas. This technical guide provides a detailed overview of the chemical structure, properties, and available experimental data related to ortho-Gliclazide.

## Chemical Structure and Identification

ortho-Gliclazide is a sulfonylurea derivative with the chemical formula C<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>S and a molecular weight of 323.41 g/mol .[3][4] It is officially designated as Gliclazide Impurity F in the European Pharmacopoeia.[1] The key structural feature distinguishing it from Gliclazide is the placement of the methyl group at the ortho-position of the benzenesulfonamide moiety.

Key Identifiers:

- Chemical Name: N-[[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide[2]
- CAS Number: 1076198-18-9[3][4]
- Molecular Formula: C<sub>15</sub>H<sub>21</sub>N<sub>3</sub>O<sub>3</sub>S[3][4]
- Molecular Weight: 323.41[3][4]
- SMILES: Cc1ccccc1S(=O)(=O)NC(=O)NN2CC3CCCC3C2[3]
- InChI: InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)[3]

A crystal structure for ortho-Gliclazide has been reported, providing detailed insights into its three-dimensional conformation.[1]

## Physicochemical Properties

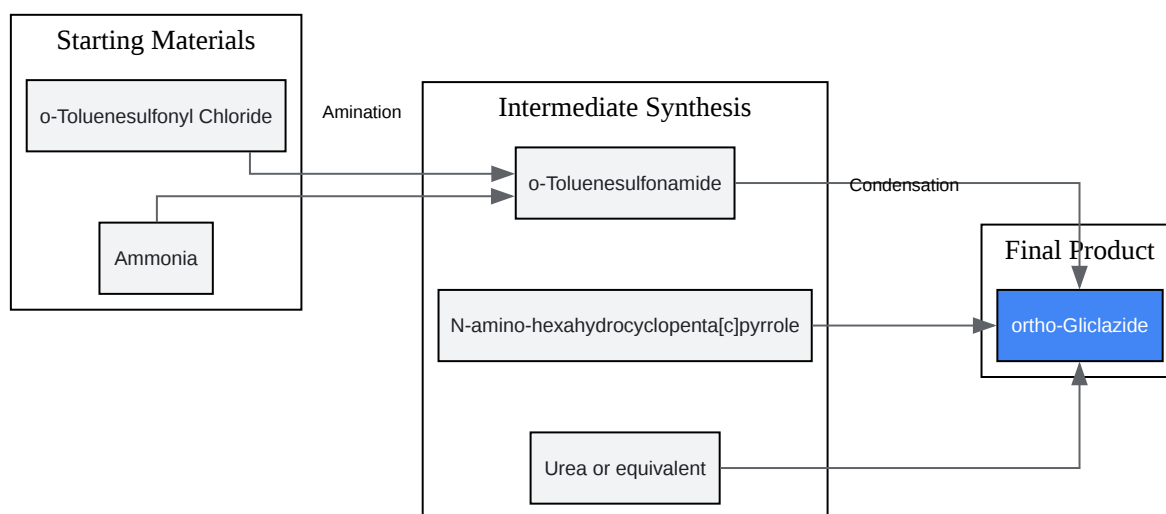
Quantitative data on the physicochemical properties of ortho-Gliclazide are not extensively reported in the public domain, primarily due to its status as an impurity. However, based on its structural similarity to Gliclazide and general knowledge of sulfonylureas, certain properties can be inferred and are presented alongside the established properties of Gliclazide for comparison.

Property	ortho-Gliclazide	Gliclazide (for comparison)
Molecular Weight ( g/mol )	323.41[3][4]	323.41[5]
Melting Point (°C)	Not explicitly reported	163-169[6], 180-182[7][8]
Solubility	Not quantitatively reported	Practically insoluble in water; soluble in dichloromethane, chloroform, methanol, and DMSO.[6][7] Solubility is pH-dependent, increasing in more alkaline conditions.[9]
pKa	Not explicitly reported	5.8[6]

## Synthesis and Characterization

The presence of ortho-Gliclazide as an impurity arises from the use of starting materials containing the ortho-isomer of toluenesulfonamide during the synthesis of Gliclazide.<sup>[1]</sup> While specific, detailed protocols for the targeted synthesis of ortho-Gliclazide for research purposes are not readily available in peer-reviewed literature, a general synthetic approach can be conceptualized based on the known synthesis of Gliclazide.

### Conceptual Synthetic Workflow



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Caption: Conceptual synthetic pathway for ortho-Gliclazide.

## Experimental Protocol: Analytical Method for Separation and Identification

The separation and quantification of ortho-Gliclazide from Gliclazide are crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.

Objective: To develop an HPLC method for the separation and quantification of Gliclazide and its ortho-isomer (Impurity F).

Materials and Reagents:

- Gliclazide reference standard
- ortho-Gliclazide (Gliclazide Impurity F) reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Potassium dihydrogen orthophosphate
- Orthophosphoric acid

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example Method):[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Methanol:Phosphate buffer 50:50 v/v). The pH of the buffer is a critical parameter for achieving optimal separation and is typically adjusted with orthophosphoric acid.
- Flow Rate: 1.0 - 1.2 mL/min
- Column Temperature: Ambient
- Detection Wavelength: 210 nm or 228 nm
- Injection Volume: 20 µL

#### Procedure:

- **Standard Solution Preparation:** Accurately weigh and dissolve Gliclazide and ortho-Gliclazide reference standards in a suitable solvent (e.g., methanol) to prepare stock solutions. Further dilute with the mobile phase to obtain a series of standard solutions of known concentrations.
- **Sample Solution Preparation:** Prepare the sample solution by dissolving the Gliclazide drug substance or product in the diluent to a known concentration.
- **Chromatographic Analysis:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** Identify the peaks of Gliclazide and ortho-Gliclazide based on their retention times, which are determined from the chromatograms of the standard solutions. Quantify the amount of ortho-Gliclazide in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

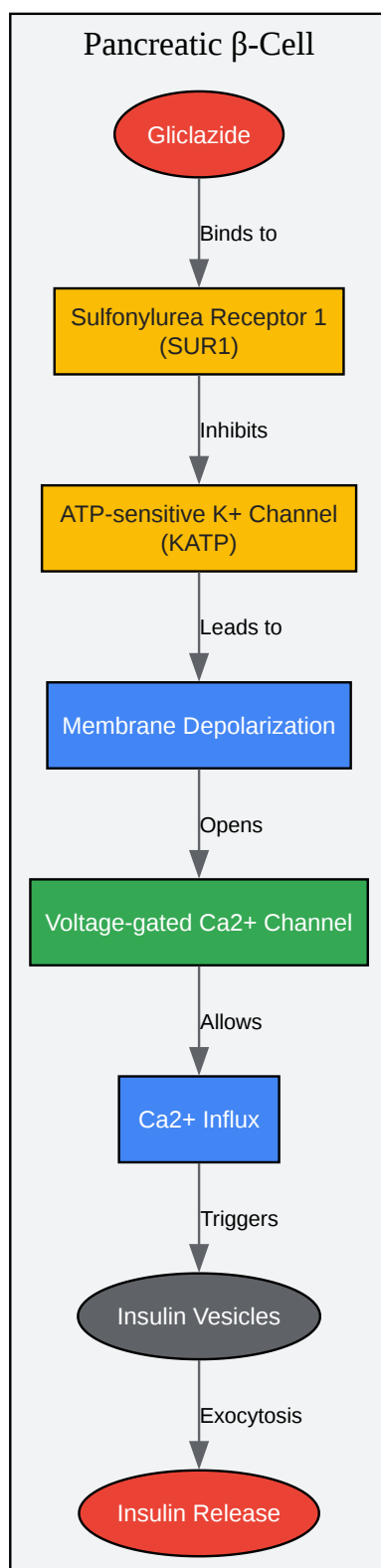
**Method Validation:** The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. For Gliclazide and Impurity-F, reported LOD and LOQ values are as low as 0.003% and 0.01%, respectively.[\[14\]](#)

## Biological Activity and Signaling Pathways

There is currently a lack of publicly available data on the specific biological activity and mechanism of action of ortho-Gliclazide. As a sulfonylurea, it can be hypothesized that it may interact with the sulfonylurea receptor 1 (SUR1) on pancreatic  $\beta$ -cells, similar to Gliclazide. However, the difference in the position of the methyl group could significantly alter its binding affinity and subsequent pharmacological effect.

The established signaling pathway for Gliclazide is presented below for contextual understanding. It is important to note that the activity of ortho-Gliclazide within this pathway has not been experimentally determined.

## Gliclazide Signaling Pathway in Pancreatic $\beta$ -Cells



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Caption: Gliclazide's mechanism of action on insulin secretion.

## Conclusion and Future Perspectives

ortho-Gliclazide is a critical compound to study for the quality control of Gliclazide manufacturing. While its chemical structure is well-defined, a significant gap exists in the literature regarding its specific physicochemical properties and, most importantly, its biological activity. Future research should focus on the targeted synthesis of ortho-Gliclazide to enable comprehensive toxicological and pharmacological evaluation. Such studies would not only be valuable for regulatory purposes but would also provide deeper insights into the structure-activity relationships of sulfonylurea drugs, potentially informing the design of future therapeutic agents with improved efficacy and safety profiles. In vitro studies, such as receptor binding assays with SUR1, and in vivo studies in animal models of diabetes would be essential to elucidate the hypoglycemic potential and overall pharmacological profile of this Gliclazide-related impurity.

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